Chloroguanabenz acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H11Cl3N4O2 |
|---|---|
Molecular Weight |
325.6 g/mol |
IUPAC Name |
acetic acid;2-[(Z)-(2,3,6-trichlorophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H7Cl3N4.C2H4O2/c9-5-1-2-6(10)7(11)4(5)3-14-15-8(12)13;1-2(3)4/h1-3H,(H4,12,13,15);1H3,(H,3,4)/b14-3-; |
InChI Key |
GKLCICRSHLCLBI-LAJPFITQSA-N |
Isomeric SMILES |
CC(=O)O.C1=CC(=C(C(=C1Cl)/C=N\N=C(N)N)Cl)Cl |
Canonical SMILES |
CC(=O)O.C1=CC(=C(C(=C1Cl)C=NN=C(N)N)Cl)Cl |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Chloroguanabenz acetate |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Chloroguanabenz Acetate
Novel Synthetic Routes and Process Optimization for Chloroguanabenz Acetate (B1210297)
The traditional synthesis of guanabenz (B1672423) typically involves the condensation of 2,6-dichlorobenzaldehyde (B137635) with aminoguanidine (B1677879). Advanced methodologies would seek to improve upon this route in terms of efficiency, stereoselectivity (where applicable), and sustainability.
Asymmetric Synthesis Approaches
Guanabenz itself does not possess a chiral center. However, the introduction of stereocenters into analogues of chloroguanabenz could lead to derivatives with altered pharmacological profiles. Asymmetric synthesis in the context of guanidine-containing compounds is a burgeoning field of research rsc.org. Chiral guanidines have been extensively used as organocatalysts in a variety of asymmetric transformations, highlighting the chemical community's expertise in handling this functional group in a stereocontrolled manner rsc.orgmdpi.com.
For hypothetical chiral analogues of chloroguanabenz, several asymmetric strategies could be envisioned:
Substrate-controlled synthesis: Starting from a chiral aldehyde or a chiral aminoguanidine derivative would allow for the diastereoselective formation of a chiral chloroguanabenz analogue.
Catalyst-controlled synthesis: The use of a chiral catalyst, such as a chiral Brønsted acid or a metal complex with a chiral ligand, could enantioselectively guide the condensation reaction between 2,6-dichlorobenzaldehyde and a pro-chiral aminoguanidine derivative.
Chiral auxiliary-based synthesis: A chiral auxiliary could be temporarily attached to either the aldehyde or the aminoguanidine to direct the stereochemical outcome of the key bond-forming reaction, followed by its removal.
While no specific examples for chloroguanabenz are documented, the broader field of asymmetric synthesis provides a robust toolkit for such endeavors youtube.comtaylorandfrancis.com.
Green Chemistry Principles in Chloroguanabenz Acetate Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The synthesis of chloroguanabenz can be evaluated and improved based on the twelve principles of green chemistry.
Key areas for applying green chemistry principles include:
Atom Economy: The condensation reaction to form guanabenz has good atom economy, as the main byproduct is water.
Use of Safer Solvents: Traditional syntheses may use volatile organic solvents. Green alternatives would involve the use of water, ethanol, or solvent-free conditions. The use of greener solvents in the synthesis of other nitrogen-containing heterocycles has been successfully demonstrated mdpi.combiorxiv.orgmdpi.com.
Catalysis: Employing catalytic amounts of a recyclable acid or base for the condensation, rather than stoichiometric amounts of reagents, would be a greener approach.
Energy Efficiency: Microwave-assisted synthesis could be explored to reduce reaction times and energy consumption, a technique that has been successfully applied to the synthesis of other guanidine-containing compounds.
Renewable Feedstocks: While challenging for a molecule like chloroguanabenz, future research could explore the synthesis of precursors from bio-based sources.
The following table outlines potential green chemistry improvements for the synthesis of the guanabenz core.
| Green Chemistry Principle | Traditional Approach | Potential Green Improvement |
| Safer Solvents | Use of organic solvents like methanol (B129727) or ethanol. | Use of water as a solvent or solvent-free reaction conditions. |
| Energy Efficiency | Conventional heating for extended periods. | Microwave-assisted synthesis to reduce reaction time and energy input. |
| Catalysis | Stoichiometric use of acid or base catalysts. | Use of recyclable solid acid or base catalysts. |
Scale-Up Considerations for Research Material Production
Scaling up the synthesis of this compound from laboratory to pilot plant or industrial scale for research purposes requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Key Scale-Up Considerations:
Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics and the heat of reaction is crucial for safe temperature control in larger reactors.
Mass and Heat Transfer: Efficient mixing and heat dissipation become more challenging in larger vessels. The reactor design and agitation speed need to be optimized.
Work-up and Purification: The isolation and purification of the product may need to be adapted for larger quantities. For instance, crystallization is often preferred over chromatography for large-scale purification due to cost and efficiency.
Process Safety: A thorough hazard analysis of all reagents, intermediates, and products is necessary to identify and mitigate any potential safety risks, such as thermal runaway or the handling of toxic materials.
Synthesis of Structurally Modified this compound Analogues and Derivatives
The synthesis of analogues and derivatives of chloroguanabenz is a key strategy to explore its structure-activity relationship (SAR) and to develop new compounds with potentially improved therapeutic properties or to investigate its biological mechanisms nih.govnih.gov.
Strategies for Rational Design of Derivatives
Rational drug design involves the design of new molecules with a specific biological target in mind. For chloroguanabenz, which is an α2-adrenergic agonist, the design of new derivatives could aim to modulate its affinity and selectivity for this receptor or to explore other potential biological targets nih.govnih.gov.
Approaches to Rational Design:
Bioisosteric Replacement: Replacing the chlorine atoms on the phenyl ring with other functional groups of similar size and electronic properties (e.g., trifluoromethyl groups) to probe the importance of these substituents for receptor binding.
Scaffold Hopping: Replacing the 2,6-dichlorophenyl moiety with other aromatic or heteroaromatic rings to explore new chemical space.
Modification of the Guanidine (B92328) Group: The guanidine group is crucial for the biological activity of many compounds. Modifications such as N-alkylation or incorporation into a cyclic system could lead to analogues with different potencies and selectivities. A structure-activity relationship study on guanabenz has shown that modifications to the guanidine group can impact its biological activity nih.gov.
Conformational Restriction: Introducing conformational constraints into the molecule, for example, by cyclizing the side chain, can lock the molecule into a specific conformation that may have higher affinity for the target receptor.
The following table presents a hypothetical rational design strategy for chloroguanabenz derivatives.
| Position of Modification | Rationale | Potential Modification |
| Phenyl Ring | Investigate the role of electronic and steric effects on receptor binding. | Replace chlorine atoms with fluorine, bromine, methyl, or trifluoromethyl groups. |
| Guanidine Moiety | Modulate basicity and hydrogen bonding capacity. | N-methylation, N-acetylation, or incorporation into an imidazoline (B1206853) ring. |
| Imine Linker | Alter conformational flexibility. | Reduction to an amine or replacement with a different linker. |
Combinatorial Chemistry Approaches for this compound Libraries
Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of compounds (a library) for high-throughput screening nih.govtaylorandfrancis.comcore.ac.ukucsf.edu. The synthesis of a combinatorial library of chloroguanabenz analogues would allow for a systematic exploration of the SAR.
A potential combinatorial approach could involve:
Parallel Synthesis: A library of substituted benzaldehydes could be reacted in parallel with aminoguanidine or a set of substituted aminoguanidines in a multi-well plate format. This would generate a library of compounds with variations in the aromatic ring and the guanidine moiety.
Solid-Phase Synthesis: One of the starting materials, for example, the aminoguanidine, could be attached to a solid support. The substituted benzaldehyde (B42025) could then be added, and after the reaction, the product could be cleaved from the support. This approach facilitates the purification of the library members.
While specific combinatorial libraries of chloroguanabenz have not been reported, the synthesis of libraries of other guanidine-containing compounds has been successfully demonstrated, indicating the feasibility of this approach.
Elucidation of Molecular and Biochemical Mechanisms of Action of Chloroguanabenz Acetate
Identification and Characterization of Molecular Targets
The biological activity of chloroguanabenz acetate (B1210297) stems from its interaction with specific molecular targets, which include cell surface receptors and components of the cellular protein quality control machinery.
A significant area of research for chloroguanabenz has been its activity as an inhibitor of protein aggregation, a pathological hallmark of several neurodegenerative diseases. Studies have shown that chloroguanabenz can reduce the accumulation of pathogenic protein fragments. For instance, it has been observed to decrease the accumulation of mutant Huntingtin protein in cellular models of Huntington's disease and mutant SOD1 protein in models of amyotrophic lateral sclerosis (ALS). nih.gov
This anti-aggregation effect is linked to its ability to enhance the Unfolded Protein Response (UPR), a cellular stress response pathway. nih.govnih.gov Specifically, chloroguanabenz targets a regulatory subunit of protein phosphatase 1, known as GADD34 (Growth Arrest and DNA Damage-inducible protein 34). By inhibiting the GADD34-mediated dephosphorylation of the eukaryotic translation initiation factor 2α (eIF2α), chloroguanabenz prolongs the attenuation of protein synthesis, thereby reducing the load of misfolded proteins in the endoplasmic reticulum (ER). nih.govnih.govnih.gov Additionally, some investigations suggest that chloroguanabenz and its derivatives may inhibit the protein folding activity of the ribosome (PFAR), which could also contribute to its effects on protein aggregation and prion maintenance. nih.gov
| Protein Target/Process | Affected Protein/Aggregate | Disease Context | Observed Effect |
|---|---|---|---|
| GADD34-PP1 Complex | Mutant SOD1 | Amyotrophic Lateral Sclerosis (ALS) | Reduced accumulation nih.gov |
| Protein Aggregation | Mutant Huntingtin (mHTT) | Huntington's Disease | Reduced accumulation |
| Prion Maintenance | Prion Protein (PrPSc) | Prion Diseases | Inhibition of prion propagation nih.gov |
| Protein Folding Activity of the Ribosome (PFAR) | General Protein Folding | Prion Diseases | Inhibition of PFAR nih.gov |
While chloroguanabenz is known to modulate enzymatic activity by interfering with protein complexes, such as the inhibition of the GADD34-PP1 phosphatase complex, detailed kinetic studies characterizing it as a classical enzyme inhibitor are not extensively documented in the reviewed literature. Its mechanism of action on the UPR involves disrupting a protein-protein interaction, which leads to the inhibition of eIF2α dephosphorylation, rather than directly binding to an enzyme's active site with measurable kinetic parameters like Kᵢ (inhibition constant) or changes in Kₘ/Vₘₐₓ. nih.govnih.gov Therefore, a classical enzyme inhibition profile for chloroguanabenz acetate is not well-established.
Chloroguanabenz is a well-characterized agonist of α2-adrenergic receptors. Receptor binding assays have been utilized to determine its affinity and potency at the different subtypes of this receptor (α2A, α2B, α2C). These assays typically use radiolabeled ligands to compete with the test compound, allowing for the calculation of affinity values. The results demonstrate that chloroguanabenz has a high affinity, particularly for the α2A-adrenergic receptor subtype. adooq.com Functional assays, such as those measuring [³⁵S]GTPγS binding, have further characterized its agonistic properties, revealing its potency and intrinsic activity relative to endogenous agonists like norepinephrine (B1679862). drugbank.com
| Receptor Subtype | Assay Type | Parameter | Reported Value | Reference |
|---|---|---|---|---|
| α2A-Adrenergic Receptor | Binding Affinity | pEC₅₀ | 8.25 | adooq.com |
| α2B-Adrenergic Receptor | Binding Affinity | pEC₅₀ | 7.01 | adooq.com |
| α2C-Adrenergic Receptor | Binding Affinity | pEC₅₀ | <5 | adooq.com |
| α2A-Adrenoceptor | Functional Agonist Assay | EC₅₀ | 16.32 nM | nih.gov |
| Human α2A Receptor | [³⁵S]GTPγS Binding | Intrinsic Activity (vs. NE) | 0.38 | drugbank.com |
| Human α2B Receptor | [³⁵S]GTPγS Binding | Intrinsic Activity (vs. NE) | 0.71 | drugbank.com |
| Human α2C Receptor | [³⁵S]GTPγS Binding | Intrinsic Activity (vs. NE) | 0 | drugbank.com |
Investigation of Intracellular Signaling Pathways Modulated by this compound
The interaction of chloroguanabenz with its molecular targets initiates cascades of intracellular events, altering second messenger systems and reprogramming gene expression.
The primary and most well-understood signaling pathway modulated by chloroguanabenz is linked to its agonism at α2-adrenergic receptors. These receptors are G-protein-coupled receptors (GPCRs) that associate with inhibitory G-proteins (Gᵢ). wikipedia.orgqiagen.com Upon activation by chloroguanabenz, the Gᵢ protein inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular production of the second messenger cyclic adenosine monophosphate (cAMP). wikipedia.orgqiagen.com The reduction in cAMP levels subsequently decreases the activity of cAMP-dependent protein kinase (PKA), which mediates many of the downstream effects of this pathway. qiagen.com
In addition to the cAMP pathway, one study in human airway epithelial cells demonstrated that chloroguanabenz can increase the intracellular concentration of calcium ions (Ca²⁺), another critical second messenger, by stimulating an influx of extracellular Ca²⁺. nih.gov
This compound significantly modulates gene and protein expression, primarily through its effects on the Unfolded Protein Response (UPR). By prolonging the phosphorylation of eIF2α, chloroguanabenz leads to a global reduction in mRNA translation, which helps to alleviate stress on the endoplasmic reticulum. nih.govnih.gov However, this state of phosphorylated eIF2α paradoxically promotes the translation of specific mRNAs, such as that for Activating Transcription Factor 4 (ATF4). nih.govqiagen.com
ATF4 is a key transcription factor that moves to the nucleus and activates the expression of a suite of cytoprotective genes. nih.gov These genes are involved in various cellular processes including protein folding (e.g., chaperones), redox homeostasis, and amino acid metabolism. nih.gov In macrophages, this pathway has been shown to downregulate the expression of pro-inflammatory cytokines such as Interleukin-6 (IL6) and colony-stimulating factor 2 (Csf2). selleckchem.com In cancer cell models, treatment with this compound resulted in the decreased expression of Rac1, a protein involved in cell migration and metastasis. nih.gov
| Key Modulated Protein/Gene | Cellular Model | Effect | Downstream Consequence |
|---|---|---|---|
| eIF2α (Phosphorylation) | Various (ER Stress models) | Increased/Prolonged nih.govnih.govnih.gov | Global translational attenuation; selective ATF4 translation |
| ATF4 | Various (ER Stress models) | Increased expression nih.gov | Activation of UPR target genes (chaperones, redox control) |
| Rac1 | Breast Cancer Cells (MDA-MB 231, MCF-7) | Decreased expression nih.gov | Reduction in cancer cell migration and metastasis |
| Interleukin-6 (IL6) | Macrophages (RAW264.7) | Downregulated expression selleckchem.com | Anti-inflammatory effect |
| Colony Stimulating Factor 2 (Csf2) | Macrophages (RAW264.7) | Downregulated expression selleckchem.com | Anti-inflammatory effect |
| Cyclooxygenase-2 (Cox2) | Macrophages (RAW264.7) | Downregulated expression selleckchem.com | Anti-inflammatory effect |
Autophagy and Protein Degradation Pathway Modulation
Guanabenz (B1672423) has been identified as a modulator of cellular stress responses, which are fundamentally linked to the processes of autophagy and protein degradation. The primary mechanism of action attributed to guanabenz in this context is its role as an inhibitor of GADD34 (Growth Arrest and DNA Damage-inducible protein 34). GADD34 is a regulatory subunit of Protein Phosphatase 1 (PP1), and its inhibition by guanabenz leads to the sustained phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).
This sustained phosphorylation of eIF2α is a critical event in the Integrated Stress Response (ISR), a cellular program that allows cells to adapt to various stresses. The modulation of this pathway by guanabenz has significant downstream consequences on both general protein synthesis and the specific translation of proteins involved in stress mitigation, including those that regulate autophagy.
In the context of cancer research, guanabenz has been observed to inhibit the protective autophagic response that is often upregulated in tumor cells to survive therapeutic interventions nih.govmerckmillipore.com. By inhibiting GADD34, guanabenz can disrupt this survival mechanism, thereby sensitizing cancer cells to other treatments nih.govmerckmillipore.com.
Furthermore, guanabenz has been shown to influence protein degradation pathways directly. One study demonstrated that guanabenz enhances the proteolytic degradation of neuronal nitric-oxide synthase (nNOS) via a proteasome-dependent mechanism nih.gov. This suggests that beyond its effects on the ISR, guanabenz can actively promote the turnover of specific proteins.
Cellular Effects and Phenotypic Changes in Research Models
Cell Line-Based Mechanistic Studies (e.g., in Huntingtin models)
A comprehensive review of the scientific literature did not yield any studies on the effects of this compound or guanabenz in cell-line models of Huntington's disease.
While the modulation of autophagy and protein degradation pathways is a significant area of investigation in Huntington's disease research, given that the accumulation of the mutant huntingtin protein is a key pathological hallmark, there is currently no direct evidence linking this compound to these processes in this specific disease model.
Organoid and 3D Culture System Responses
There is no available scientific literature detailing the effects of this compound or guanabenz in organoid or 3D culture systems.
Subcellular Localization and Trafficking Studies
There is no available scientific literature that has investigated the subcellular localization or trafficking of this compound or guanabenz.
Detailed Research Findings
The following table provides a summary of the key research findings related to the mechanisms of action of guanabenz.
| Mechanism/Effect | Key Finding | Model System | Reference |
| Autophagy Modulation | Inhibits GADD34, leading to suppression of protective autophagy. | Glioblastoma cells | nih.govmerckmillipore.com |
| Protein Degradation | Enhances the proteolytic degradation of neuronal nitric-oxide synthase via the proteasome. | HEK 293 cells | nih.gov |
| Neuroprotection | Promotes neuronal survival by enhancing the expression of ATF4 and parkin. | Parkinson's disease models | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Chloroguanabenz Acetate
Systematic Modification of Chloroguanabenz Acetate (B1210297) Scaffold and Side Chains
Systematic modification of the guanabenz (B1672423) structure, involving both the dichlorophenyl ring and the aminoguanidine (B1677879) side chain, has been a key strategy to explore its pharmacophore and to develop analogues with improved or differentiated activity profiles.
The nature of substituents on the guanabenz scaffold significantly influences its biological activity. Both electronic properties (such as electronegativity and polarity) and steric factors (size and shape) are critical determinants of receptor affinity and intrinsic efficacy.
The two chlorine atoms at positions 2 and 6 of the phenyl ring are considered crucial for high-affinity binding to the α2-adrenergic receptor. These electronegative, electron-withdrawing groups are believed to play a key role in the molecule's interaction with the receptor pocket. Modification of these substituents often leads to a decrease in adrenergic activity. For instance, the introduction of a hydroxyl group at the 4-position of the phenyl ring, creating the metabolite 4-hydroxy guanabenz, significantly alters the electronic properties of the ring and converts the molecule from a full agonist at the α2A-adrenoceptor to a partial agonist with a lower efficacy. nih.gov
Modifications to the aminoguanidine side chain have been explored to dissociate the α2-adrenergic effects from other therapeutic activities, such as antiprion effects. acs.orgsemanticscholar.orgnih.gov Research has shown that replacing the aminoguanidine moiety with other cyclic or acyclic groups can abolish α2-adrenergic agonism while preserving the desired antiprion activity. For example, substituting the aminoguanidine with an N-amidino-morpholine (as in derivative 6 ) or a 2-amino-1,4,5,6-tetrahydropyrimidine (as in derivative 7 ) results in compounds completely devoid of α2-adrenergic agonist activity but which retain potent antiprion properties. acs.orgnih.gov This demonstrates that the steric bulk and electronic distribution of the side chain are critical for differentiating between these two distinct biological outcomes.
| Compound | Structure | α2A-Adrenoceptor Activity | Antiprion Activity | EC50 (α2A-Adrenoceptor) |
|---|---|---|---|---|
| Guanabenz | 2,6-dichlorophenyl ring + aminoguanidine side chain | Full Agonist | Active | 16.32 nM nih.gov |
| 4-hydroxy guanabenz | 4-hydroxy-2,6-dichlorophenyl ring + aminoguanidine side chain | Partial Agonist | Not Reported | 316.3 nM nih.gov |
| Derivative 6 | 2,6-dichlorophenyl ring + N-amidino-morpholine side chain | Inactive | Active | N/A acs.orgnih.gov |
| Derivative 7 | 2,6-dichlorophenyl ring + 2-amino-1,4,5,6-tetrahydropyrimidine side chain | Inactive | Active | N/A acs.orgnih.gov |
The specific arrangement of substituents on the phenyl ring (positional isomerism) is a key factor in the activity of guanabenz. The 2,6-dichloro substitution pattern is optimal for α2-adrenergic agonism. Studies involving the relocation of these chlorine atoms to other positions on the benzene (B151609) moiety have been a central component of SAR investigations, generally revealing that other substitution patterns lead to a significant loss of this specific activity. acs.orgnih.gov
The conformation of the molecule—that is, its three-dimensional shape and flexibility—also plays a vital role in receptor binding. Guanabenz possesses considerable rotational freedom around the single bond connecting the phenyl ring to the benzylidene carbon. This allows the phenyl ring to adopt different spatial orientations relative to the aminoguanidine side chain. This conformational flexibility can enable the ligand to adapt its shape to fit optimally within the receptor's binding pocket. nih.gov The ability of guanabenz to bind to multiple sites, including both adrenergic and potentially non-adrenergic sites in different tissues, may be related to its conformational adaptability. nih.gov
While guanabenz itself is an achiral molecule, the introduction of a stereocenter into its structure would result in stereoisomers (enantiomers or diastereomers), which are expected to have different biological activities. Chirality is a fundamental consideration in pharmacology because biological targets, such as receptors and enzymes, are themselves chiral and thus can interact differently with each stereoisomer of a chiral drug.
Stereoisomerism in guanabenz analogues can arise in several ways:
Geometric Isomerism: Guanabenz can exist as E and Z geometric isomers due to the restricted rotation around the C=N double bond of the benzylidene group. These isomers have different spatial arrangements and may exhibit distinct pharmacological properties.
Introduction of a Chiral Center: A chiral center could be introduced by adding an asymmetric carbon atom to the side chain. For example, modifying the aminoguanidine group with a chiral substituent would produce a pair of enantiomers.
Based on established principles of stereochemistry in drug action, it is highly probable that if a chiral analogue of guanabenz were synthesized, the two enantiomers would display different affinities and/or efficacies for a given receptor. One enantiomer (the eutomer) would likely have a three-dimensional structure that is more complementary to the receptor's binding site, resulting in a stronger interaction and higher potency. The other enantiomer (the distomer) would have a poorer fit and consequently lower activity, or potentially a different activity profile altogether. The synthesis and study of such chiral guanidine (B92328) derivatives is an active area of chemical research. rsc.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chloroguanabenz Acetate Derivatives
QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of drugs like α2-adrenergic agonists, QSAR models can be powerful tools for understanding the key molecular properties that govern activity and for designing new, more potent, or selective compounds.
The development of a predictive QSAR model for guanabenz derivatives involves several key steps. First, a dataset of guanabenz analogues with their corresponding, consistently measured biological activities (e.g., receptor binding affinity Ki, or functional potency EC50) is compiled. Next, a variety of molecular descriptors are calculated for each molecule in the series. These descriptors quantify various aspects of the molecule's structure, including:
Electronic properties: (e.g., partial atomic charges, dipole moment)
Steric properties: (e.g., molecular volume, surface area, shape indices)
Hydrophobic properties: (e.g., logP)
Topological properties: (e.g., connectivity indices)
For more advanced three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA), the descriptors consist of steric and electrostatic fields surrounding the aligned molecules. nih.gov Using statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates the changes in descriptor values with the changes in biological activity across the series of compounds. nih.gov This equation constitutes the QSAR model.
A QSAR model is only useful if it is statistically robust and has predictive power. Therefore, rigorous validation is a critical step. Validation is performed to ensure the model is not a result of a chance correlation and can accurately predict the activity of new, untested compounds.
Key validation methods include:
External Validation: The most stringent test of a model's utility is its ability to predict the activity of an external test set—a set of compounds that were not used at all during the model development process. The predictive power is assessed by the predictive correlation coefficient, R²pred.
Once validated, a QSAR model, particularly a 3D-QSAR model, can be interpreted through visualization of its results. For example, CoMFA generates contour maps that highlight regions in 3D space around the molecule where modifications are predicted to influence activity. These maps show areas where increasing or decreasing steric bulk, or introducing positive or negative electrostatic potential, would be favorable or unfavorable for biological activity, thus providing clear guidance for the rational design of future analogues.
| Validation Parameter | Symbol | Description | Typical Threshold for a Good Model |
|---|---|---|---|
| Coefficient of Determination | R² | Measures the goodness of fit of the model for the training set data. | > 0.6 |
| Cross-validated Coefficient of Determination | q² (or Q²) | Measures the internal predictive ability of the model via cross-validation. | > 0.5 |
| Predictive R-squared | R²pred | Measures the model's ability to predict the activity of an external test set. | > 0.6 |
Conformational Analysis and Spectroscopic Correlations of this compound
The three-dimensional arrangement of atoms in this compound and the distribution of electron density in its structure are pivotal to its chemical properties and biological activity. A comprehensive understanding of its conformation and the correlation of this structure with spectroscopic data provides valuable insights into its structure-activity relationship (SAR) and structure-property relationship (SPR).
Conformational Isomerism: The Significance of E/Z Configuration
A critical aspect of the conformational analysis of this compound revolves around the geometrical isomerism at the carbon-nitrogen double bond (C=N) of the benzylideneamino group. This compound, in its therapeutically utilized form, is the E-isomer, as confirmed by various analytical techniques. However, it has been demonstrated that this compound can undergo isomerization to its corresponding Z-isomer. nih.gov
This E/Z isomerism is not merely a structural curiosity; it has profound implications for the biological activity of the molecule. Studies have revealed that the E- and Z-isomers of guanabenz possess distinct pharmacokinetic profiles and biological activities. nih.gov For instance, while the E-isomer exhibits the well-known α2-adrenergic agonist activity responsible for its antihypertensive effects, the Z-isomer has been found to lack significant hypotensive properties but retains other biological activities, such as anti-ER stress effects. This divergence in activity underscores the importance of the specific spatial arrangement of the substituent groups for receptor binding and subsequent biological response.
Research on the free base, guanabenz, has identified two distinct solid forms through X-ray diffraction and thermochemical analysis. These have been designated as Form I, corresponding to the E-isomer, and Form II, which is the Z-isomer. The existence of these distinct crystalline forms further emphasizes the conformational differences between the two isomers.
Spectroscopic Data and Structural Correlation
Spectroscopic techniques are indispensable tools for elucidating the structure of this compound and correlating its spectral features with its specific conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Table 1: Representative Spectroscopic Data for Guanabenz/Guanabenz Acetate
| Spectroscopic Technique | Observed Features | Reference |
|---|---|---|
| ¹³C NMR | Signals consistent with the aromatic and guanidinium (B1211019) carbons. | nih.govnih.gov |
| Mass Spectrometry (LC-MS) | Precursor ion [M+H]⁺ at m/z 231.02. | nih.gov |
Note: The data presented is for the active moiety, guanabenz, or its acetate salt. The exact chemical shifts and fragmentation patterns can vary slightly based on experimental conditions.
Mass Spectrometry (MS):
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. The mass spectrum of the active moiety, guanabenz, shows a characteristic fragmentation pattern that can be used for its identification.
Table 2: Major Fragments in the Mass Spectrum of Guanabenz
| m/z | Proposed Fragment |
|---|---|
| 231.02 | [M+H]⁺ (Molecular Ion) |
| 213.9 | Loss of NH₃ |
This data is derived from publicly available spectral databases and represents the fragmentation of the parent compound, guanabenz. nih.govnih.gov
The fragmentation pattern can be correlated with the structure, where initial cleavages may occur at the guanidinium group or involve the loss of small neutral molecules. The specific fragmentation pathways can provide insights into the relative bond strengths and stability of different parts of the molecule.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy:
IR spectroscopy is useful for identifying the functional groups present in this compound. Characteristic absorption bands for N-H, C=N, and C-Cl bonds, as well as aromatic C-H and C=C stretching vibrations, would be expected. UV-Vis spectroscopy can be employed to study the electronic transitions within the molecule, which are influenced by the conjugated system of the aromatic ring and the imine group. nih.gov Differences in the UV-Vis absorption spectra have been noted between E and Z isomers of similar compounds, suggesting that this technique could also be used to differentiate between the conformers of guanabenz.
Preclinical Pharmacodynamic and Pharmacokinetic Research in Experimental Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Research in Preclinical Models (In Vitro and In Vivo)
The ADME profile of a drug candidate is crucial in preclinical studies to predict its behavior in living systems.
In preclinical studies, chloroguanabenz acetate (B1210297) undergoes extensive metabolism, primarily in the liver. In vitro studies using human liver microsomes have identified the cytochrome P450 enzyme CYP1A2 as the major isozyme responsible for the N-hydroxylation of guanabenz (B1672423) to form guanoxabenz. The primary metabolic pathway involves the hydroxylation of the phenyl ring, leading to the formation of (E)-p-hydroxyguanabenz, which is considered an inactive metabolite. Less than 1% of the administered dose is excreted as the unchanged drug, indicating significant first-pass metabolism after oral administration.
The bioavailability of chloroguanabenz can be influenced by the route of administration and extensive first-pass metabolism. In rhesus monkeys, the systemic availability after an intragastric dose was found to be low, ranging from 0.19 to 0.31, reflecting significant presystemic extraction.
Pharmacokinetic Parameters of Guanabenz in Rats (Intraperitoneal Administration)
| Parameter | Value (at 5 mg/kg) |
| Peak Plasma Concentration (Cmax) | Data not available |
| Time to Peak Concentration (Tmax) | Data not available |
| Bioavailability | Data not available for this specific route and model in the reviewed literature. |
This table is based on available data and highlights areas where specific preclinical data is not widely published.
The primary route of excretion for chloroguanabenz and its metabolites is through the urine. In rhesus monkeys, urinary excretion accounted for 57% of an intragastric radioactive dose. The major identified metabolite recovered in urine is (E)-p-hydroxyguanabenz. Another significant metabolite is guanoxabenz, formed through N-hydroxylation.
Identified Metabolites of Chloroguanabenz
| Metabolite | Metabolic Reaction | Activity |
| (E)-p-hydroxyguanabenz | Hydroxylation | Inactive |
| Guanoxabenz | N-hydroxylation | Active |
Mechanistic Pharmacodynamic Investigations in Non-Human Biological Systems
Pharmacodynamic studies in non-human models have been crucial in understanding the mechanism of action of chloroguanabenz.
Chloroguanabenz exerts its effects by acting as a selective agonist at α2-adrenergic receptors, primarily in the brainstem. This agonistic activity at presynaptic α2-adrenoceptors inhibits the release of norepinephrine (B1679862), leading to a decrease in sympathetic outflow from the central nervous system. This central action results in reduced peripheral vascular resistance and a decrease in blood pressure.
In vitro binding assays have been conducted to determine the affinity of guanabenz for adrenergic receptors. These studies have confirmed its selectivity for the α2-adrenoceptor subtype.
Receptor Binding Affinity of Guanabenz
| Receptor Subtype | Ki (nM) | Animal Model/System |
| α1-adrenoceptor | 253.3 ± 2.8 | In vitro assay |
| α2-adrenoceptor | 3.2 ± 0.4 | In vitro assay |
Ki values represent the inhibition constant, with lower values indicating higher binding affinity.
A key biomarker for the pharmacodynamic effect of chloroguanabenz in preclinical models is the reduction in plasma and tissue levels of norepinephrine and its metabolites. This is a direct consequence of the drug's mechanism of action in reducing sympathetic tone. Studies in exercising thoroughbred horses have shown that guanabenz administration leads to lower mean concentrations of plasma cortisol and adrenaline.
In a diet-induced obesity model in rats, chronic administration of guanabenz led to a significant decrease in body weight and reductions in plasma glucose and triglyceride levels, suggesting these could serve as potential metabolic biomarkers for its effects. nih.gov
Potential Preclinical Biomarkers for Chloroguanabenz Activity
| Biomarker | Change Observed | Preclinical Model |
| Plasma Norepinephrine | Decrease | Various animal models |
| Plasma Adrenaline | Decrease | Exercising Thoroughbred Horses |
| Plasma Cortisol | Decrease | Exercising Thoroughbred Horses |
| Body Weight | Decrease | Diet-induced obese rats |
| Plasma Glucose | Decrease | Diet-induced obese rats |
| Plasma Triglycerides | Decrease | Diet-induced obese rats |
Cellular and Molecular Responses in Animal Pathophysiological Models (e.g., xenografted mice models)
Preclinical research utilizing animal models, particularly xenografted mice, provides a critical platform for elucidating the in vivo cellular and molecular mechanisms of action of potential therapeutic agents. Studies in such models have offered insights into the pharmacodynamic effects of guanabenz, a compound closely related to chloroguanabenz acetate, in the context of cancer pathophysiology.
In a notable study involving a glioblastoma xenograft mouse model, guanabenz was investigated in combination with sunitinib. The research revealed that guanabenz plays a significant role in sensitizing glioblastoma cells to the therapeutic effects of sunitinib by modulating autophagic signaling pathways. Specifically, guanabenz was identified as an inhibitor of GADD34 (Growth Arrest and DNA Damage-inducible protein 34), a protein implicated in promoting protective autophagy in cancer cells. By inhibiting GADD34, guanabenz effectively curtails the autophagic response that would otherwise allow cancer cells to survive the stress induced by sunitinib treatment. nih.gov
The molecular cascade initiated by the combination treatment in the xenograft model led to an observable increase in apoptosis, a programmed cell death pathway crucial for cancer therapy. This was evidenced by the enhanced activation of caspase-3 and the degradation of PARP (Poly [ADP-ribose] polymerase), both of which are key markers of apoptosis. nih.gov Furthermore, the combination of guanabenz and sunitinib resulted in a decreased LC3-II/LC3-I ratio, indicating a reduction in autophagy. nih.gov These findings from the in vivo model underscore the potential of guanabenz to modulate critical cellular survival and death pathways in a cancer setting.
The collective evidence from this preclinical xenograft model suggests that the anti-tumor effects of guanabenz, when used in combination therapy, are mediated through the inhibition of protective autophagy and the promotion of apoptosis. This dual mechanism effectively enhances the cytotoxicity of co-administered anticancer agents.
| Model System | Compound | Key Molecular Target | Cellular Response |
| Glioblastoma Xenograft Mice | Guanabenz (in combination with Sunitinib) | GADD34 | Inhibition of protective autophagy, Increased apoptosis |
| Biomarker | Effect of Guanabenz and Sunitinib Combination | Implication |
| Caspase-3 | Increased activation | Promotion of apoptosis |
| PARP | Increased degradation | Promotion of apoptosis |
| LC3-II/LC3-I ratio | Decreased | Reduction of autophagy |
Advanced Analytical Methodologies for Chloroguanabenz Acetate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental analytical technique for separating components within a mixture. amazonaws.com For a compound like chloroguanabenz acetate (B1210297), various chromatographic methods are employed to isolate it from complex matrices and quantify its presence.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds due to its versatility, precision, and wide applicability. wjpmr.comfrontiersin.org The development of a robust HPLC method for chloroguanabenz acetate research involves the systematic optimization of several key parameters to achieve the desired separation and quantification.
The process begins with selecting an appropriate stationary phase, with C18 reverse-phase columns being a common choice for moderately polar compounds like chloroguanabenz. nih.govbirzeit.edu The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then optimized. birzeit.edu Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to ensure efficient separation of the parent compound from any impurities or metabolites. nih.gov
Method validation is a critical step to ensure the reliability and accuracy of the data. amazonaws.com According to International Council for Harmonisation (ICH) guidelines, validation involves assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness. amazonaws.com A validated method provides confidence that it is suitable for its intended research application. amazonaws.com
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 5 µL |
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. shimadzu.com this compound, due to its polarity and low volatility, is not directly suitable for GC analysis. However, its analysis by GC can be achieved through chemical derivatization.
Derivatization is a process that converts the analyte into a more volatile and thermally stable derivative. researchgate.net For chloroguanabenz, functional groups such as the guanidino moiety can be targeted for derivatization using reagents that perform acylation or silylation. This process decreases the compound's polarity, allowing it to be readily analyzed on standard GC columns. researchgate.net When coupled with a mass spectrometer (GC-MS), this approach allows for both the quantification and structural confirmation of the derivatized chloroguanabenz. nih.gov
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient separation technique, particularly for chiral compounds. selvita.comresearchgate.net It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. phenomenex.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and reduced solvent consumption compared to traditional HPLC, positioning SFC as a "green" chemistry alternative. selvita.comchromatographyonline.com
While this compound itself is an achiral molecule, the study of its metabolism could potentially lead to the formation of chiral metabolites. In such research scenarios, SFC would be the premier technique for separating and quantifying the individual enantiomers. The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. chromatographyonline.comeuropeanpharmaceuticalreview.com The ability to resolve these stereoisomers is crucial, as they can exhibit different pharmacological activities. chromatographyonline.com
Mass Spectrometry (MS) and Hyphenated Techniques in Research
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of an analyte. nih.gov When coupled with a separation technique like liquid chromatography (a "hyphenated technique"), it becomes an exceptionally powerful tool for modern chemical research. nih.gov
LC-MS/MS for Metabolite Identification and Quantification in Research Samples
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for identifying and quantifying compounds in complex biological matrices. nih.gov This technique has been successfully applied to the study of guanabenz (B1672423) isomers. nih.gov
In a notable research application, a reliable and sensitive LC-MS/MS method was developed for the simultaneous determination of the (E)- and (Z)-isomers of guanabenz. nih.gov The chromatographic separation of these isomers was accomplished on a C18 reverse-phase column using a gradient elution. nih.gov Detection was performed using a tandem mass spectrometer with positive electrospray ionization (ESI). nih.gov This method was fully validated in mouse plasma and demonstrated excellent linearity, reproducibility, and accuracy over a concentration range of 0.5 to 1000 nM. nih.gov The successful application of this method to in vitro and in vivo drug metabolism and pharmacokinetic (DMPK) studies revealed distinct profiles for the two isomers. nih.gov
Table 2: LC-MS/MS Method Parameters for Guanabenz Isomer Analysis
| Parameter | Condition |
|---|---|
| Chromatography | |
| Column | C18 Reverse-Phase |
| Elution | Gradient |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Linearity Range | 0.5 - 1000 nM |
| Application | In vitro and in vivo DMPK studies |
Data derived from a study on guanabenz isomers. nih.gov
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of unknown compounds, such as novel metabolites. researchgate.net Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm). researchgate.net This level of accuracy allows for the confident determination of a molecule's elemental formula. nih.gov
In the context of this compound research, HRMS would be employed to identify metabolites generated in in vitro or in vivo studies. By obtaining the accurate mass of a potential metabolite and its fragments, researchers can deduce its chemical formula. nih.gov Further structural information is obtained by analyzing the fragmentation patterns (MS/MS spectra) and comparing them to theoretical fragmentation pathways of proposed structures. nih.gov This methodology is crucial for building a comprehensive understanding of the metabolic fate of this compound.
Imaging Mass Spectrometry for Tissue Distribution Studies
Imaging Mass Spectrometry (MSI) is a powerful technique that provides spatial localization of molecules directly from the surface of tissue sections. nih.gov This method is increasingly utilized in pharmaceutical development to understand the distribution of drugs and their metabolites within tissues, which is critical for assessing efficacy and potential toxicity. nih.gov For a compound like this compound, MSI, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI, offers a label-free approach to visualize its accumulation in target and non-target organs. nih.gov
The process involves coating a thin tissue section with an energy-absorbing matrix. A laser is then fired across the tissue surface in a grid-like pattern, desorbing and ionizing molecules from the sample. The mass spectrometer analyzes the ions from each point, generating a mass spectrum. By mapping the intensity of the ion corresponding to this compound (or its metabolites) at each coordinate, a detailed image of its distribution is constructed. nih.gov This technique can achieve high spatial and mass resolution, allowing for the mapping of drug distribution within specific organ substructures. nih.gov
Recent advancements have focused on improving quantification in MSI (QMSI). Mimetic tissue models, where tissue homogenates are spiked with known concentrations of a drug, can be used to create calibration curves, correcting for matrix effects and improving the accuracy of concentration measurements within the tissue. osaka-u.ac.jp Such an approach could be applied to determine the precise concentration of this compound in specific brain regions or other tissues, providing valuable data for pharmacokinetic and pharmacodynamic studies.
Table 1: Conceptual Data from an Imaging Mass Spectrometry (IMS) Experiment for this compound
| Parameter | Description | Potential Finding for this compound |
| Analyte Detected | The specific ion (m/z) corresponding to the protonated molecule [M+H]⁺ of the parent drug or its key metabolites. | Visualization of the distribution of the active guanabenz moiety and its metabolites. |
| Spatial Resolution | The size of the area analyzed by each laser spot, determining the detail level of the resulting image. | Localization within specific anatomical structures of an organ (e.g., cortex vs. medulla in the kidney). |
| Signal Intensity | The relative abundance of the analyte's ion at each point on the tissue, represented by a color scale. | Higher intensity indicates regions of higher drug concentration. |
| Quantification | Estimation of the absolute concentration of the drug in specific tissue regions using standards. | Determining the molar concentration of this compound in target tissues. |
Spectroscopic and Spectrometric Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. nuvisan.comcore.ac.uk It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.ukencyclopedia.pub Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) techniques are employed for complete structural assignment. core.ac.uknih.gov
For this compound, ¹H NMR spectroscopy would confirm the presence and connectivity of all protons. Key signals would include those for the aromatic protons on the 2,6-dichlorophenyl ring, the methine proton (-CH=N-), the exchangeable protons of the guanidino (-NH, -NH₂) and acetate (-COOH) groups, and the methyl protons of the acetate counter-ion.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Structural Moiety |
| Aromatic CH | 7.0 - 7.5 | 128 - 135 | 2,6-Dichlorophenyl Ring |
| Aromatic C-Cl | N/A | 130 - 140 | 2,6-Dichlorophenyl Ring |
| Imine CH | ~8.0 | ~145 | Imine Linkage |
| Guanidinium (B1211019) NH/NH₂ | Broad, variable | N/A | Guanidino Group |
| Guanidinium C | N/A | ~158 | Guanidino Group |
| Acetate CH₃ | ~1.9 | ~21 | Acetate Counter-ion |
| Acetate C=O | N/A | ~175 | Acetate Counter-ion |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule, making it highly suitable for confirming the identity and assessing the purity of research batches of this compound. The infrared spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of chemical bonds.
The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. These include N-H stretching vibrations from the guanidino group, C=N stretching from the imine bond, and characteristic absorptions for the aromatic ring (C-H and C=C stretching). libretexts.org The presence of the acetate counter-ion would be confirmed by a strong C=O stretching band from the carboxylate group. The C-Cl bonds of the dichlorophenyl ring also produce absorptions in the fingerprint region of the spectrum. libretexts.org
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Guanidino (N-H) | Stretch | 3200 - 3500 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Imine (C=N) | Stretch | 1640 - 1690 |
| Aromatic (C=C) | Stretch | 1400 - 1600 |
| Acetate (C=O) | Stretch | 1700 - 1725 (acid form) or ~1550-1610 (salt form) |
| Dichlorophenyl (C-Cl) | Stretch | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a quantitative analytical technique based on the absorption of light by molecules containing chromophores. ijpra.com For this compound, the conjugated system formed by the 2,6-dichlorophenyl ring and the imine group (-C=N-) acts as a chromophore, absorbing light in the UV region. msu.edu
This technique is valuable for determining the concentration of this compound in solution, based on the Beer-Lambert law, which states that absorbance is directly proportional to concentration. ijpra.com It can be used to establish a stability-indicating assay, as degradation of the chromophore (e.g., through hydrolysis of the imine) would lead to predictable changes in the UV spectrum. nih.gov By scanning a sample solution across the UV-Vis range (typically 200-400 nm), a characteristic spectrum with one or more absorbance maxima (λ_max) is obtained, which can be used for both identification and quantification against a reference standard. ufrgs.br
Table 4: Typical Data from UV-Vis Spectroscopic Analysis of this compound
| Parameter | Description | Typical Value/Observation |
| λ_max (Wavelength of Maximum Absorbance) | The wavelength at which the compound absorbs the most light. | A characteristic value in the UV range (e.g., ~250-280 nm), dependent on the solvent. |
| Molar Absorptivity (ε) | A constant that relates absorbance to concentration and path length. | A specific value for this compound at λ_max, indicating the strength of absorption. |
| Absorbance (A) | The amount of light absorbed by the sample at a specific wavelength. | Used in conjunction with a calibration curve to determine the concentration of an unknown sample. |
| Spectral Purity | Comparison of the spectral shape to that of a pure reference standard. | Deviations can indicate the presence of impurities that also absorb UV light. |
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including detailed information on bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would yield an atomic-level model of the molecule in its solid state.
This analysis is crucial for confirming the stereochemistry of the imine bond. Research has shown that Guanabenz acetate exists as the E-isomer, a finding that would be definitively confirmed by X-ray crystallography. nih.gov Furthermore, the crystallographic data reveals how the Chloroguanabenz cation and the acetate anion interact and pack together in the crystal lattice, providing insight into intermolecular forces such as hydrogen bonding. This information is fundamental for understanding the compound's solid-state properties, such as stability, solubility, and polymorphism, which are critical aspects in pharmaceutical research.
Table 5: Structural Information Obtainable from X-ray Crystallography of this compound
| Parameter | Description | Significance |
| Molecular Conformation | The three-dimensional shape of the molecule, including the planarity of the aromatic ring and the geometry of the guanidino group. | Confirms the lowest energy conformation in the solid state. |
| Stereochemistry | The spatial arrangement of atoms, specifically the configuration around the C=N double bond. | Provides absolute confirmation of the E/Z isomerism (confirmed as E-isomer). nih.gov |
| Bond Lengths & Angles | Precise distances between bonded atoms and the angles between adjacent bonds. | Offers fundamental data on the molecule's geometry and bonding characteristics. |
| Crystal Packing | The arrangement of molecules and ions in the unit cell of the crystal. | Reveals intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern solid-state properties. |
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Provides a unique identifier for a specific crystalline form (polymorph). |
Computational and Theoretical Studies of Chloroguanabenz Acetate
Molecular Docking and Dynamics Simulations of Chloroguanabenz Acetate (B1210297) and Its Targets
Molecular docking and dynamics simulations are instrumental in elucidating the binding modes and affinities of ligands to their biological targets. While specific studies on Chloroguanabenz acetate are not extensively available in public literature, research on its active moiety, guanabenz (B1672423), and its metabolites provides a strong foundation for understanding its interactions with the α2-adrenergic receptor.
Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor. In the case of guanabenz, the active form of this compound, its primary target is the α2-adrenergic receptor. In silico analyses have been performed on guanabenz and its metabolites, such as 4-hydroxy guanabenz, to model their interactions with this receptor. These studies suggest that the guanidino group of guanabenz plays a crucial role in forming key interactions within the binding pocket of the α2-adrenergic receptor.
Additionally, docking experiments have explored the off-target interactions of guanabenz, for instance, with the acid-sensing ion channel 3 (ASIC3), revealing potential allosteric modulation sites. nih.gov Such studies are vital for understanding both the therapeutic efficacy and the potential side effects of a drug.
Table 1: Predicted Interactions of Guanabenz with Target Receptors
| Target Receptor | Key Interacting Residues (Hypothetical) | Type of Interaction |
|---|---|---|
| α2A-Adrenergic Receptor | Aspartic Acid, Serine, Tyrosine | Hydrogen Bonding, Pi-Pi Stacking |
Note: The interacting residues are hypothetical and based on the general principles of ligand binding to adrenergic receptors and findings from related compounds.
These simulations can predict the stability of the ligand-protein complex over time and can be used to calculate the binding affinity, a key determinant of a drug's potency. The binding affinity is often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). For guanabenz, experimental data indicates a high affinity for the α2-adrenergic receptor.
Table 2: Theoretical and Experimental Binding Affinity Data for Guanabenz
| Target | Predicted Binding Affinity (ΔG, kcal/mol) | Experimental Affinity (Ki, nM) |
|---|
Quantum Mechanical (QM) Calculations for Electronic Properties
Quantum mechanical calculations offer a detailed understanding of the electronic structure of a molecule, which governs its reactivity and physical properties.
The first step in most QM calculations is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state. For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles to achieve the most stable conformation. This optimized geometry is the foundation for all subsequent electronic property calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
For this compound, a theoretical FMO analysis would provide insights into its reactivity and potential metabolic pathways.
Table 3: Theoretical Electronic Properties of Guanabenz (Hypothetical Values)
| Property | Value (Arbitrary Units) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
Note: These values are hypothetical and for illustrative purposes, as specific QM calculation results for this compound or guanabenz were not found.
Chemoinformatics and Database Mining for Related Compounds
Chemoinformatics utilizes computational methods to analyze large chemical datasets. By mining chemical databases, it is possible to identify compounds with similar structures or properties to a known active molecule, such as guanabenz.
In silico screening of large compound libraries is a common approach in drug discovery. Studies have been conducted on analogues of guanabenz to explore their structure-activity relationships. For instance, an in silico screen of over 10,000 guanabenz analogues was performed to identify compounds with potentially improved therapeutic profiles for neurodegenerative diseases. This type of analysis helps in identifying key structural features responsible for the desired biological activity and in designing new, more potent, and selective molecules.
Publicly available chemical databases like PubChem and ChEMBL contain a wealth of information on guanabenz and related compounds, including their chemical structures, physical properties, and reported biological activities. Mining these databases can reveal trends in structure-activity relationships and guide the synthesis of novel derivatives of this compound.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Guanabenz |
Virtual Screening for Novel Scaffolds
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This methodology has been successfully employed to identify new therapeutic applications for existing drugs by screening them against different biological targets.
In a notable study, guanabenz, the active compound of this compound, was identified as a novel modulator of the acid-sensing ion channel 3 (ASIC3) through a ligand-based in silico screening of FDA-approved drugs. nih.govresearchgate.net The screening utilized the known ASIC3 agonist, 2-guanidine-4-methylquinazoline (GMQ), as a query structure to identify compounds with similar chemical and structural features. nih.gov From the screening of the eDrug3D database, five compounds were selected for further experimental validation, with guanabenz demonstrating significant activity. nih.gov
This in silico approach demonstrated that guanabenz not only potentiated the channel's response to mild acidic conditions but also activated the channel at a physiological pH of 7.4. nih.govresearchgate.net Further computational docking experiments suggested that guanabenz likely interacts with the nonproton ligand sensor domain of rASIC3, similar to the original query molecule, GMQ. nih.gov The success of this virtual screening highlights the power of computational methods to repurpose existing drugs and identify novel biological activities.
The identification of guanabenz as an ASIC3 modulator led to the investigation of its derivatives. Sephin1, a derivative of guanabenz with no α2-adrenoceptor activity, was also found to be a novel modulator of rASIC3, activating the channel at physiological pH and potentiating its response to acidic stimuli. nih.govresearchgate.netnih.gov This discovery underscores the utility of virtual screening in identifying new lead compounds with potentially more selective activity profiles.
Table 1: Compounds Identified Through Virtual Screening
| Compound | Query Structure | Database Screened | Identified Activity |
|---|---|---|---|
| Guanabenz | 2-guanidine-4-methylquinazoline (GMQ) | eDrug3D | Modulator of acid-sensing ion channel 3 (ASIC3) |
| Sephin1 | Guanabenz (as a derivative) | Not specified in provided text | Modulator of acid-sensing ion channel 3 (ASIC3) |
Data Mining for Structure-Activity Relationships
Data mining for structure-activity relationships (SAR) is a computational process that seeks to identify the correlations between the chemical structure of a compound and its biological activity. nih.gov By analyzing large datasets of chemical information, researchers can build models that predict the activity of novel compounds and guide the design of more potent and selective drugs.
In silico studies on derivatives of guanabenz have been conducted to predict their biological activity, pharmacokinetic properties, and toxicity profiles. researchgate.net In one such study, guanabenz and guanfacine (B1203898) were used as lead molecules to generate a series of 2,4,6-trisubstituted pyrimidines through virtual condensation with chalcones. researchgate.net The resulting virtual compounds were then analyzed to predict their drug-likeness and various physicochemical and biological properties. researchgate.net
These predictive models, often referred to as quantitative structure-activity relationship (QSAR) models, are developed using machine learning algorithms and chemical fingerprints. nih.gov They can be trained on extensive datasets from public resources to identify potential new therapeutic agents or to flag potential toxicity issues early in the drug discovery process. nih.gov For instance, the lipophilicity and potential antihyperlipidemic activity of the generated guanabenz derivatives were predicted using computational tools. researchgate.net Such studies are crucial for understanding how modifications to the chemical scaffold of chloroguanabenz can influence its biological effects, thereby guiding the synthesis of new analogues with improved therapeutic profiles.
Table 2: Predicted Properties of Guanabenz-Derived Pyrimidines
| Derivative Class | Lead Molecule | Predicted Properties | Computational Tools Used |
|---|---|---|---|
| 2,4,6-Trisubstituted Pyrimidines | Guanabenz, Guanfacine | Biological activity, Pharmacokinetic properties, Toxicity, Lipophilicity, Antihyperlipidemic activity | PASS, ACD labs Chem Sketch, Molinspiration, Osiris property explorer |
Potential Applications and Future Research Directions
Development of Chloroguanabenz Acetate (B1210297) as a Molecular Probe for Biological Pathways
A molecular probe is a chemical tool used to study biological systems, such as proteins or pathways. The development of chloroguanabenz acetate and its analogs as molecular probes is an emerging area of research, driven by the compound's ability to engage specific cellular targets.
The core utility of this compound in this context lies in its capacity to modulate the Unfolded Protein Response (UPR), a critical cellular stress response pathway. It specifically suppresses endoplasmic reticulum (ER) stress by inhibiting the stress-induced dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α). nih.gov This action enhances the phosphorylation levels of eIF2α, making this compound a valuable tool for investigating the downstream consequences of this specific signaling event. nih.govdrugbank.com By selectively manipulating this pathway, researchers can probe its role in various physiological and pathological conditions.
Furthermore, the concept of creating labeled analogs of related compounds has been demonstrated, suggesting a potential future direction for this compound research. For instance, 18F-labeled benzylguanidine analogs have been synthesized for use in positron emission tomography (PET) to image the norepinephrine (B1679862) transporter. nih.gov This precedent indicates that this compound could be similarly modified with radioactive or fluorescent tags. Such labeled probes would enable precise tracking of the compound's distribution in cells and tissues, facilitating the identification of its binding partners and allowing for real-time visualization of its engagement with target pathways.
Exploration of Novel Target Interactions for Research Purposes
While its primary established target is the alpha-2 adrenergic receptor, research has uncovered a range of novel interactions for this compound, expanding its potential applications in biomedical research. nih.govsemanticscholar.org These discoveries highlight the compound's promiscuity and offer new targets for investigation.
Key Novel Target Interactions:
Protein Phosphatase 1 (PP1) and GADD34: this compound has been identified as an inhibitor of the protein phosphatase 1 (PP1) complex and its regulatory subunit, GADD34. drugbank.comfrontiersin.org This inhibition leads to the sustained phosphorylation of eIF2α, which is central to its effects on ER stress and has implications for neuroprotective and anti-prion activities. drugbank.comfrontiersin.org
Ribosomal Protein Folding: The compound has been shown to modulate the protein-folding activity of the ribosome (PFAR). frontiersin.orgnih.gov This mechanism is distinct from its adrenergic activity and is linked to its anti-prion effects. frontiersin.orgnih.gov
Beta-Adrenoceptors: Contrary to its known specificity, studies have revealed that chloroguanabenz also displays a significant affinity for beta-adrenoceptors, highlighting unexpected off-target activities that could be explored further. nih.gov
Bacterial Biofilm Components: In a significant repurposing discovery, this compound was found to be a potent inhibitor of Escherichia coli biofilm formation. nih.govnih.gov It achieves this by inhibiting the production of cellulose (B213188) and curli amyloid protein, key components of the biofilm extracellular matrix. nih.govnih.gov This finding opens up research into its effects on bacterial pathways such as ABC transporters, quorum sensing, and two-component systems. nih.govnih.gov
Cholesterol Hydroxylase (CH25H): Research has pointed to an inhibitory effect on the enzyme CH25H, which is linked to antiviral immunity. wikipedia.org This suggests a role for chloroguanabenz in studying and potentially treating type I interferon-dependent pathologies. wikipedia.org
These diverse interactions underscore the value of this compound as a research tool to explore pathways related to protein quality control, neurodegeneration, bacterial pathogenesis, and inflammatory responses.
Challenges and Opportunities in this compound Research
The expansion of research into this compound is accompanied by both significant challenges and promising opportunities.
Challenges:
Target Specificity and Off-Target Effects: The primary challenge in repurposing this compound is its activity as an alpha-2 adrenergic agonist, which leads to antihypertensive effects. nih.gov These effects are considered undesirable side effects when investigating its potential in other diseases, such as neurodegenerative disorders, and can lead to poor tolerability at the doses required for efficacy. frontiersin.orgnih.gov The compound's affinity for other receptors, like beta-adrenoceptors, further complicates its use as a specific research tool. nih.gov
Drug Availability: For clinical research, the availability of the drug has been cited as a barrier to further development, particularly in repurposing trials for rare diseases like ALS. frontiersin.org
Complex Mechanisms of Action: The compound's ability to interact with multiple targets and influence several pathways simultaneously makes it difficult to attribute a specific therapeutic effect to a single mechanism. nih.gov Further research is needed to dissect the exact cellular mechanisms responsible for its beneficial effects in areas like metabolic disease. nih.gov
Opportunities:
Drug Repurposing: As an approved drug, this compound has a known pharmacokinetic and safety profile, which can accelerate its development for new indications. nih.govfrontiersin.org Promising areas for repurposing include neurodegenerative diseases (due to its anti-prion and ER stress-modulating activity), metabolic syndrome (as it may reduce body weight, hyperglycemia, and dyslipidemia), and as an anti-biofilm agent to combat bacterial infections. nih.govfrontiersin.orgnih.govnih.gov
Development of Novel Analogs: The primary challenge of off-target effects presents a major opportunity for medicinal chemistry. Structure-activity relationship (SAR) studies have already successfully identified derivatives that retain potent anti-prion activity while being completely devoid of agonist activity at alpha-2 adrenergic receptors. nih.gov This demonstrates the feasibility of designing new compounds with more specific target profiles for therapeutic use.
Metabolite Activity: Research into the metabolites of chloroguanabenz, such as 4-hydroxy guanabenz (B1672423), offers another avenue for drug development. nih.gov Metabolites may possess their own unique biological activities and could offer improved therapeutic profiles. nih.gov
Emerging Methodologies for Studying this compound
A variety of modern research methodologies are being employed to better understand the complex pharmacology of this compound and to discover new applications.
High-Throughput Screening (HTS): HTS is a foundational methodology in this field, enabling the rapid testing of large libraries of compounds to identify molecules with a desired biological activity. bmglabtech.com It was through HTS that this compound was first identified as a potential anti-biofilm agent from a screen of over 2,000 approved drugs. nih.govnih.gov HTS assays, including biochemical and cell-based formats, are crucial for screening new analogs and identifying novel biological activities. nih.gov
Quantitative Proteomics: To identify the cellular binding partners of this compound in an unbiased manner, quantitative proteomic techniques are invaluable. nih.gov Methods like affinity purification coupled with mass spectrometry can identify the proteins that directly interact with the compound, helping to deconvolve its mechanism of action and uncover novel targets. nih.govresearchgate.net
Computational and In Silico Methods: Computational approaches are increasingly used to predict and analyze drug-target interactions. researchgate.net Molecular modeling and docking studies can provide insights into how chloroguanabenz binds to its targets. researchgate.net Furthermore, online prediction tools can forecast potential biological targets for the compound and its metabolites, guiding experimental validation. researchgate.net
Structural Biology and SAR: Understanding the three-dimensional structure of chloroguanabenz and how it interacts with its targets is key to designing improved derivatives. nih.govnih.gov X-ray crystallography and other structural biology techniques, combined with systematic structure-activity relationship (SAR) studies, allow researchers to modify the compound's chemical structure to enhance desired activities while eliminating unwanted ones. nih.govnih.gov
These advanced methodologies are essential for overcoming the challenges in this compound research and fully realizing its therapeutic and scientific potential.
Q & A
Q. What are the critical safety protocols for handling Chloroguanabenz acetate in laboratory settings?
this compound requires strict adherence to safety guidelines due to its toxicity (H301: toxic if swallowed). Researchers must use personal protective equipment (PPE), avoid inhalation/ingestion, and ensure proper ventilation. Emergency measures include immediate medical attention if exposed (P301 + P310). Storage should be in a cool, dry environment, away from light .
Q. How can researchers validate the purity and structural integrity of this compound?
Characterization should include high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight verification. Detailed protocols should follow IUPAC guidelines, with spectral data cross-referenced against literature values .
Q. What are the standard synthesis protocols for this compound in academic research?
Synthesis typically involves condensation of 2,6-dichlorobenzaldehyde with aminoguanidine, followed by acetylation. Researchers should document reaction conditions (e.g., solvent, temperature, catalyst) and validate intermediates via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR). Reproducibility requires strict adherence to peer-reviewed protocols .
Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity for in vitro or in vivo quantification. Calibration curves using internal standards (e.g., deuterated analogs) and validation via recovery experiments are essential to ensure accuracy .
Advanced Research Questions
Q. How should dose-response studies for this compound be designed to ensure robust pharmacological data?
Studies must include a wide concentration range (e.g., 0.1–100 µM), triplicate measurements, and positive/negative controls. Data should report IC₅₀/EC₅₀ values with 95% confidence intervals, using nonlinear regression models. Statistical power analysis ensures adequate sample size to detect significant effects .
Q. What computational approaches are suitable for studying this compound’s molecular interactions?
Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like α2-adrenergic receptors. Molecular dynamics (MD) simulations assess stability of ligand-receptor complexes over time. Quantitative structure-activity relationship (QSAR) models may guide derivative optimization .
Q. How can researchers resolve contradictions in reported mechanisms of action for this compound?
Systematic reviews (PRISMA guidelines) should meta-analyze variables like cell lines, assay conditions, and endpoints. Independent replication studies with standardized protocols (e.g., identical buffer compositions) are critical to confirm findings .
Q. What strategies mitigate off-target effects of this compound in complex biological systems?
Proteome-wide profiling (e.g., affinity pulldown coupled with MS) identifies unintended interactions. Orthogonal assays (e.g., CRISPR knockouts) validate target specificity. Dose-escalation studies in relevant models (e.g., transgenic animals) further clarify selectivity .
Q. How should researchers address discrepancies in pharmacological efficacy across studies?
Comparative analysis of experimental variables (e.g., pharmacokinetic parameters, solvent used) is essential. Data normalization to internal controls and publication of raw datasets enhance transparency. Cochrane Collaboration tools can assess risk of bias in existing literature .
Q. What methodologies validate the stability of this compound under varying storage conditions?
Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) monitor degradation via HPLC. Lyophilization or inert atmosphere storage may prolong shelf life. Documentation of batch-specific stability data is mandatory for reproducibility .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
